molecular formula C16H10ClNS B8604826 2-(5-Chloro-2-phenyl-1-benzothiophen-3-yl)acetonitrile CAS No. 65712-14-3

2-(5-Chloro-2-phenyl-1-benzothiophen-3-yl)acetonitrile

Cat. No. B8604826
CAS RN: 65712-14-3
M. Wt: 283.8 g/mol
InChI Key: SMKNNHPBPXUWIH-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-phenyl-1-benzothiophen-3-yl)acetonitrile is a useful research compound. Its molecular formula is C16H10ClNS and its molecular weight is 283.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Chloro-2-phenyl-1-benzothiophen-3-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chloro-2-phenyl-1-benzothiophen-3-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

65712-14-3

Molecular Formula

C16H10ClNS

Molecular Weight

283.8 g/mol

IUPAC Name

2-(5-chloro-2-phenyl-1-benzothiophen-3-yl)acetonitrile

InChI

InChI=1S/C16H10ClNS/c17-12-6-7-15-14(10-12)13(8-9-18)16(19-15)11-4-2-1-3-5-11/h1-7,10H,8H2

InChI Key

SMKNNHPBPXUWIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(S2)C=CC(=C3)Cl)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.2 eq. of NaCN are suspended in 20 ml of dimethyl sulphoxide. The mixture is heated at 60° C. for 30 minutes and then 1 eq. of the compound obtained in Step C is added gradually. The reaction mixture is stirred for 1 hour at 60° C. and is then hydrolysed. Extraction with ethyl acetate is carried out and the organic phase is washed with water, dried over MgSO4 and evaporated under reduced pressure. The residue obtained is purified by chromatography on silica gel.
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Synthesis routes and methods II

Procedure details

13.0 Parts by weight of 3-bromomethyl-5-chloro-2-phenylbenzo[b]thiophene, 5.1 parts by weight of potassium cyanide and 1.5 parts by weight of potassium iodide are suspended in 250 parts by volume of 95% ethanol and heated at 52° C. under a nitrogen atmosphere for 22.5 hours. The reaction mixture is then diluted with 250 parts by volume of water and stirred for an additional 0.5 hour. The resulting precipitate is separated from the reaction mixture by filtration. Crystallization of this precipitate from ethyl acetate affords as a white crystalline solid 5-chloro-2-phenylbenzo[b]thiophene-3-acetonitrile, melting at 158°-160° C. This compound is represented by the following structural formula. ##STR12##
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